Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate
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Description
Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H11N3O4S and its molecular weight is 281.29. The purity is usually 95%.
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Scientific Research Applications
Synthetic Modifications and Antimicrobial Studies
A derivative of the thiazole group, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been extensively modified and synthesized using readily available materials. These derivatives demonstrate antimicrobial activities against both bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents. The structure-activity relationships of these molecules have been analyzed through 3D-QSAR analysis, contributing to our understanding of how structural changes impact biological activity (Desai, Bhatt, & Joshi, 2019).
Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has been utilized as a precursor for N-acylation with various phthalimidylamino acids, leading to the formation of 2-aminoalkyloxazole-4-carboxylate esters. This process demonstrates a novel approach to synthesizing chiral compounds, which can be of significant interest in the development of drugs and other biologically active molecules (Cox, Prager, & Svensson, 2003).
Antitumor Activity
New ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and shown to exhibit promising antitumor activity against a variety of human tumor cell lines. This research points to the potential of ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate derivatives in cancer treatment, with specific compounds demonstrating significant efficacy against leukemia cell lines (El-Subbagh, Abadi, & Lehmann, 1999).
Properties
IUPAC Name |
ethyl 4-methyl-2-(1,2-oxazole-5-carbonylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-3-17-10(16)8-6(2)13-11(19-8)14-9(15)7-4-5-12-18-7/h4-5H,3H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNGUJRYAJKEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.